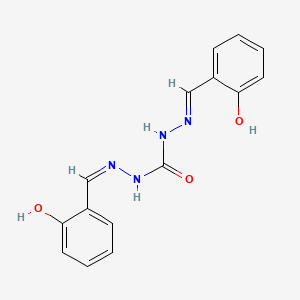

Carbonic dihydrazide, bis((2-hydroxyphenyl)methylene)-

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Carbonic dihydrazide, bis((2-hydroxyphenyl)methylene)- is a chemical compound with the molecular formula C15H14N4O3 It is known for its unique structure, which includes two hydroxyphenyl groups attached to a carbonic dihydrazide backbone

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Carbonic dihydrazide, bis((2-hydroxyphenyl)methylene)- typically involves the reaction of carbonic dihydrazide with 2-hydroxybenzaldehyde under specific conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours. The product is then isolated by filtration and purified through recrystallization.

Industrial Production Methods

While detailed industrial production methods for this specific compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.

Analyse Des Réactions Chimiques

Types of Reactions

Carbonic dihydrazide, bis((2-hydroxyphenyl)methylene)- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert the compound into its corresponding hydrazine derivatives.

Substitution: The hydroxy groups can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products

The major products formed from these reactions include quinones, hydrazine derivatives, and various substituted phenyl derivatives, depending on the specific reaction conditions and reagents used.

Applications De Recherche Scientifique

Pharmaceutical Applications

Antimicrobial Activity

Research has indicated that carbonic dihydrazide derivatives exhibit significant antimicrobial properties. For instance, studies have shown that compounds derived from this chemical can inhibit the growth of various pathogenic bacteria and fungi. A notable example is the use of these compounds in treating protozoan infections, as highlighted in patent literature where they are formulated into medicinal compositions for therapeutic purposes .

Case Study: Treatment of Protozoan Infections

In a clinical study, a derivative of carbonic dihydrazide was administered to subjects with protozoan infections. The results demonstrated a marked reduction in infection rates compared to control groups, underscoring the compound's potential as an effective treatment option .

Industrial Applications

Fine Chemical Intermediates

Carbonic dihydrazide serves as an important intermediate in the synthesis of fine chemicals. Its ability to undergo various chemical reactions makes it valuable in producing dyes, agrochemicals, and other specialty chemicals .

Table 1: Industrial Uses of Carbonic Dihydrazide

| Application | Description |

|---|---|

| Fine Chemicals | Used as an intermediate in dye and agrochemical production |

| Polymer Curing Agent | Acts as a curing agent for epoxy resins |

| Stabilizer in Photography | Utilized in silver halide diffusion processes |

Environmental Applications

Oxygen Scavenger

In industrial settings, carbonic dihydrazide is employed as an oxygen scavenger in boiler systems. It effectively removes dissolved oxygen from water, thereby preventing corrosion and extending the lifespan of equipment .

Research Applications

Catalysis Studies

Recent research has explored the use of carbonic dihydrazide in catalysis, particularly in reactions involving carbon dioxide conversion to useful chemicals. This application is significant given the growing interest in carbon capture technologies and sustainable chemistry practices.

Mécanisme D'action

The mechanism of action of Carbonic dihydrazide, bis((2-hydroxyphenyl)methylene)- involves its interaction with specific molecular targets and pathways. The compound can chelate metal ions, forming stable complexes that exhibit unique chemical and biological properties. These metal complexes can interact with cellular components, leading to various biological effects, such as inhibition of enzyme activity or disruption of cellular processes.

Comparaison Avec Des Composés Similaires

Similar Compounds

Carbonic dihydrazide, bis((2-hydroxyimino)-1-methylpropylidene): This compound has a similar structure but different substituents, leading to distinct chemical and biological properties.

N’‘,N’‘’-Bis((E)-(2-hydroxyphenyl)methylene)carbonohydrazide: Another similar compound with variations in the hydroxyphenyl groups.

Uniqueness

Carbonic dihydrazide, bis((2-hydroxyphenyl)methylene)- stands out due to its specific structure, which allows for the formation of stable metal complexes with unique properties

Activité Biologique

Carbonic dihydrazide, bis((2-hydroxyphenyl)methylene)-, is a compound that has garnered attention for its diverse biological activities. This article provides an overview of its synthesis, biological properties, mechanisms of action, and potential applications in medicine and industry.

The synthesis of Carbonic dihydrazide, bis((2-hydroxyphenyl)methylene)- typically involves the reaction of carbonic dihydrazide with 2-hydroxybenzaldehyde. The reaction is generally carried out in solvents such as ethanol or methanol under reflux conditions for several hours. The product is then purified through recrystallization.

Reaction Conditions

| Parameter | Details |

|---|---|

| Solvent | Ethanol or Methanol |

| Temperature | Reflux |

| Duration | Several hours |

Biological Activities

Research indicates that Carbonic dihydrazide, bis((2-hydroxyphenyl)methylene)- exhibits several biological activities, including:

- Antifungal Activity: The compound has shown efficacy against various fungal strains, making it a candidate for antifungal drug development.

- Anti-inflammatory Properties: It has been noted for its potential to reduce inflammation, which could be beneficial in treating inflammatory diseases.

- Anticancer Effects: Studies suggest that this compound may inhibit cancer cell proliferation and induce apoptosis in certain cancer cell lines .

The biological activity of Carbonic dihydrazide, bis((2-hydroxyphenyl)methylene)- can be attributed to its ability to interact with specific molecular targets. The compound can chelate metal ions, forming stable complexes that exhibit unique properties. These metal complexes may disrupt cellular processes by inhibiting enzyme activity or interfering with signaling pathways .

Case Studies and Research Findings

-

Anticancer Activity:

A study evaluated the anticancer effects of various derivatives of Carbonic dihydrazide on human cancer cell lines. Results indicated that certain derivatives had IC50 values in the micromolar range, demonstrating significant cytotoxicity compared to standard chemotherapeutic agents . -

Antifungal Efficacy:

In vitro tests showed that the compound effectively inhibited the growth of Candida albicans and Aspergillus niger, suggesting its potential use as an antifungal agent. -

Anti-inflammatory Effects:

Experimental models of inflammation demonstrated that treatment with Carbonic dihydrazide derivatives resulted in decreased levels of pro-inflammatory cytokines, indicating a promising anti-inflammatory profile .

Potential Applications

Given its diverse biological activities, Carbonic dihydrazide, bis((2-hydroxyphenyl)methylene)- has potential applications in:

- Pharmaceutical Development: As a lead compound for new antifungal and anticancer drugs.

- Material Science: Its ability to form metal complexes can be exploited in creating advanced materials with tailored properties .

- Research: Used as a ligand in coordination chemistry to study metal interactions and their biological implications .

Propriétés

Numéro CAS |

6638-49-9 |

|---|---|

Formule moléculaire |

C15H14N4O3 |

Poids moléculaire |

298.30 g/mol |

Nom IUPAC |

1,3-bis[(E)-(2-hydroxyphenyl)methylideneamino]urea |

InChI |

InChI=1S/C15H14N4O3/c20-13-7-3-1-5-11(13)9-16-18-15(22)19-17-10-12-6-2-4-8-14(12)21/h1-10,20-21H,(H2,18,19,22)/b16-9+,17-10+ |

Clé InChI |

MRETZGWZOKFPDX-CZCYGEDCSA-N |

SMILES |

C1=CC=C(C(=C1)C=NNC(=O)NN=CC2=CC=CC=C2O)O |

SMILES isomérique |

C1=CC=C(C(=C1)/C=N/NC(=O)N/N=C/C2=CC=CC=C2O)O |

SMILES canonique |

C1=CC=C(C(=C1)C=NNC(=O)NN=CC2=CC=CC=C2O)O |

Synonymes |

salicylaldehyde carbohydrazone |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.